Bis(3,5-diaminophenyl)methanone
Description
Bis(3,5-diaminophenyl)methanone, also known as 3,5-diaminobenzophenone (CAS: 33786-92-4), is an aromatic compound with the molecular formula C₁₃H₁₂N₂O (molecular weight: 212.25 g/mol). Structurally, it consists of a central methanone (ketone) group bridging two 3,5-diaminophenyl rings. This compound is synthesized via Friedel-Crafts acylation reactions, as demonstrated by the condensation of 3,5-dinitrobenzoyl chloride with resorcinol under acidic conditions, followed by reduction of nitro groups to amines .
Its primary applications include:
- Dye intermediates: Used in oxidative coupling reactions for fiber dyeing, particularly with acid adducts (e.g., HCl or H₂SO₄) to enhance solubility and reactivity .
- Polymer synthesis: Serves as a diamine monomer for chiral polyimides with high thermal stability and dielectric properties, often polymerized with dianhydrides like BTDA (benzophenone tetracarboxylic dianhydride) .
Properties
CAS No. |
59709-73-8 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
bis(3,5-diaminophenyl)methanone |
InChI |
InChI=1S/C13H14N4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H,14-17H2 |
InChI Key |
SCZDEPQVCUGDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-diaminophenyl)methanone typically involves the Suzuki coupling reaction. This method uses (4-bromophenyl)(3,5-diaminophenyl)methanone and corresponding arylboronic acid as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-diaminophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Bis(3,5-dinitrophenyl)methanone.
Reduction: Bis(3,5-diaminophenyl)methanol.
Substitution: Bis(3,5-dichlorophenyl)methanone or Bis(3,5-dimethylaminophenyl)methanone.
Scientific Research Applications
Chemistry: Bis(3,5-diaminophenyl)methanone is used as a building block in the synthesis of polyimides and other high-performance polymers . These materials exhibit excellent thermal stability and mechanical properties, making them suitable for use in aerospace and electronics.
Biology: In biological research, this compound is used as a precursor for the synthesis of various bioactive molecules. It can be modified to produce compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development. Its derivatives have shown promise as inhibitors of specific enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: this compound is used in the production of dyes and pigments. Its derivatives are known for their vibrant colors and stability, making them suitable for use in textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of Bis(3,5-diaminophenyl)methanone and its derivatives depends on their specific applications. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. This can be achieved through hydrogen bonding, hydrophobic interactions, or covalent bonding with the amino acid residues in the enzyme’s active site. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Isomers and Substituted Analogues
Bis(3,5-diaminophenyl)methanone belongs to the bis(aryl)methanone family. Key comparisons with structurally related compounds include:
Key Observations :
- Substituent Position: Para-substituted analogues (e.g., bis(4-aminophenyl)methanone) exhibit lower thermal stability compared to the 3,5-diamino derivative due to reduced hydrogen-bonding networks .
- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 3,5-Cl or 3,5-CF₃) show increased density and thermal stability, attributed to stronger intermolecular interactions and steric hindrance .
Thermal and Chemical Stability
- This compound: While its exact decomposition temperature is unreported, its polyimide derivatives exhibit glass transition temperatures (Tg) >250°C, suggesting inherent thermal robustness .
- Tetrazole-Based Analogues: Di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, both stabilized by extensive hydrogen-bonding networks .
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